molecular formula C16H17NO3 B139760 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 139233-51-5

4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B139760
M. Wt: 271.31 g/mol
InChI Key: ILRLAKGRRDIUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, also known as 7-OH-DPAT, is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has been widely studied due to its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression.

Mechanism Of Action

The mechanism of action of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline activates the receptor and triggers a downstream signaling cascade that leads to the release of dopamine in the brain. This dopamine release is responsible for the therapeutic effects of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline in Parkinson's disease, schizophrenia, and depression.

Biochemical And Physiological Effects

In addition to its therapeutic effects, 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects. It has been shown to increase the expression of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons. Additionally, it has been found to reduce the expression of the inflammatory cytokine TNF-alpha, which is involved in the pathogenesis of several diseases, including Parkinson's disease and depression.

Advantages And Limitations For Lab Experiments

One of the advantages of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is its high selectivity for the dopamine D3 receptor, which allows for targeted therapeutic effects without affecting other dopamine receptors. However, one of the limitations of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the study of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential therapeutic applications in other diseases, such as addiction and anxiety disorders. Another direction is to develop more stable analogs of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline with longer half-lives and improved pharmacokinetic profiles. Finally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline.

Synthesis Methods

The synthesis of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2,3-dihydroxybenzaldehyde and 1-(2-aminoethyl)-4-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields 4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline as a yellow solid with a purity of over 99%.

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been found to act as a selective agonist for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been shown to improve the symptoms of Parkinson's disease by increasing dopamine release in the brain. Additionally, it has been found to have antipsychotic effects in animal models of schizophrenia and to improve depressive symptoms in animal models of depression.

properties

CAS RN

139233-51-5

Product Name

4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

4-(7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1,2-diol

InChI

InChI=1S/C16H17NO3/c1-9-12-7-17-8-13(11(12)3-5-14(9)18)10-2-4-15(19)16(20)6-10/h2-6,13,17-20H,7-8H2,1H3

InChI Key

ILRLAKGRRDIUQI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O

Canonical SMILES

CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O

synonyms

3,4-DPHMTQ
4-(3,4-dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

Origin of Product

United States

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